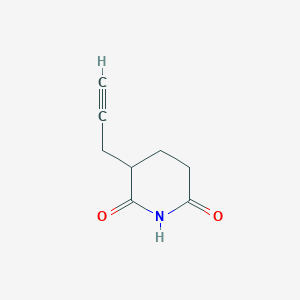
3-Prop-2-ynylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-ynylpiperidine-2,6-dione is a chemical compound that is a biosynthetic intermediate of microbial blue pigment indigoidine . It is also the pharmacophore of thalidomide and its analog drugs .
Synthesis Analysis
Piperidine-2,6-diones are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter has been reported .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structures of the title compound have been optimized .
Chemical Reactions Analysis
The chemicals and solvents used for the experiment included racemic 3-aminopiperidine-2,6-dione hydrochloride, methyl 2-(bromomethyl)-3-nitrobenzoate, acetonitrile (CH 3 CN), dimethyl sulfoxide (DMSO), DMF, acetone, N-methyl-2-pyrrolidone (NMP), triethylamine (Et 3 N), potassium carbonate (K 2 CO 3), sodium bicarbonate (NaHCO 3), and others .
Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .
Scientific Research Applications
Biological Activities and Medicinal Chemistry Applications
- N-Sulfonylamino Azinones' Biological Importance : A review highlights the extensive investigations into N-sulfonylamino azinones, including compounds structurally related to 3-Prop-2-ynylpiperidine-2,6-dione, revealing their significance in exhibiting diuretic, antihypertensive, anti-inflammatory, and anticancer activities. These compounds are identified as privileged heterocycles, demonstrating competitive AMPA receptor antagonist properties, beneficial in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Chemical Synthesis and Material Science Applications
- Downstream Processing of Biologically Produced Diols : The review on the separation of diols from fermentation broth, including 1,3-propanediol and 2,3-butanediol, mentions the significance of chemical compounds like 3-Prop-2-ynylpiperidine-2,6-dione in the microbial production process. The study emphasizes the need for efficient recovery and purification methods due to the high costs associated with these processes (Xiu & Zeng, 2008).
Environmental and Safety Considerations
- Herbicide Efficiency and Environmental Fate : Research on mesotrione, a structurally related compound to 3-Prop-2-ynylpiperidine-2,6-dione, assesses its efficiency, effects, and environmental fate, indicating no significant risks to non-target organisms or the environment when applied as recommended. This suggests potential environmental safety considerations for related compounds (Carles et al., 2017).
Safety And Hazards
Future Directions
The present application describes a series of novel substituted piperidine-2,6-dione derivatives and their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels and are useful for treatment of sickle cell disease and β .
properties
IUPAC Name |
3-prop-2-ynylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMLJRJZWPYOLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-yn-1-yl)piperidine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Nitrophenyl)furan-2-carbothioyl]piperidine](/img/structure/B2559354.png)
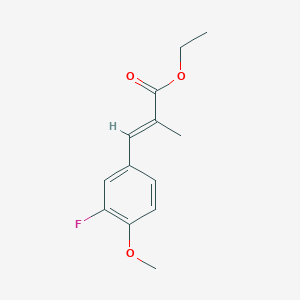
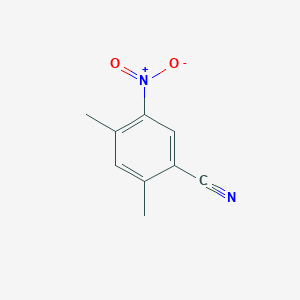
![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559363.png)
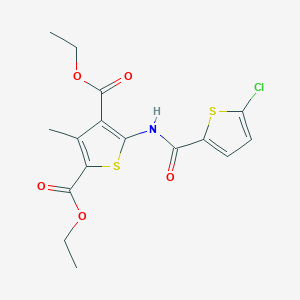
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)


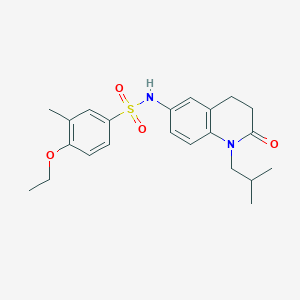
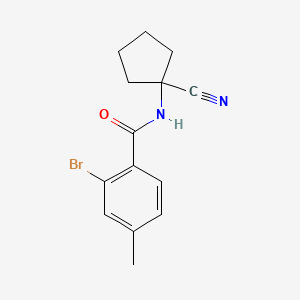
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)